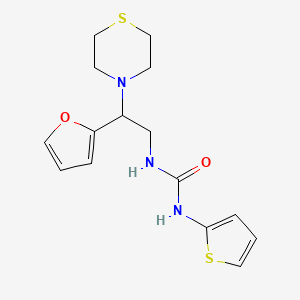
1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)urea is a complex organic compound that features both furan and thiophene rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and materials science due to their unique electronic properties and reactivity.
準備方法
The synthesis of 1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. The synthetic route may start with the preparation of the furan and thiophene derivatives, followed by their functionalization to introduce the thiomorpholine and urea groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yields and purity. Industrial production methods would likely involve scalable processes with efficient purification steps to ensure the compound’s consistency and quality.
化学反応の分析
1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the urea group, potentially converting it into amines.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the heterocyclic rings, allowing for further functionalization. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)urea has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials.
Biology: Its unique structure allows it to interact with biological systems, making it a potential candidate for drug development and biochemical studies.
Medicine: The compound’s heterocyclic rings are often found in pharmacologically active molecules, suggesting potential therapeutic applications.
Industry: It can be used in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The furan and thiophene rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The thiomorpholine and urea groups may also contribute to the compound’s overall activity by modulating its solubility and stability.
類似化合物との比較
Similar compounds to 1-(2-(Furan-2-yl)-2-thiomorpholinoethyl)-3-(thiophen-2-yl)urea include other heterocyclic ureas and thiomorpholine derivatives. These compounds share structural features but may differ in their electronic properties, reactivity, and biological activity. The uniqueness of this compound lies in its specific combination of furan, thiophene, thiomorpholine, and urea groups, which confer distinct chemical and biological properties.
特性
IUPAC Name |
1-[2-(furan-2-yl)-2-thiomorpholin-4-ylethyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S2/c19-15(17-14-4-2-8-22-14)16-11-12(13-3-1-7-20-13)18-5-9-21-10-6-18/h1-4,7-8,12H,5-6,9-11H2,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEABUZPERGJCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)NC2=CC=CS2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
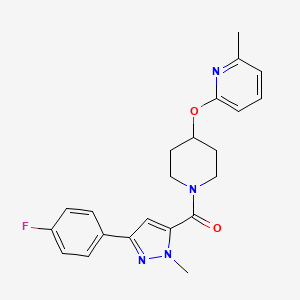
![1'-{3-[3-(4-fluorophenoxy)phenyl]propanoyl}-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one](/img/structure/B2902464.png)
![N-(4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2902470.png)
![3-(1-acetyl-5-(1-acetyl-1H-benzo[d]imidazol-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-6-chloro-4-phenylquinolin-2(1H)-one](/img/new.no-structure.jpg)
![2-{[4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2902474.png)
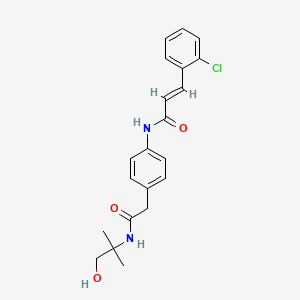
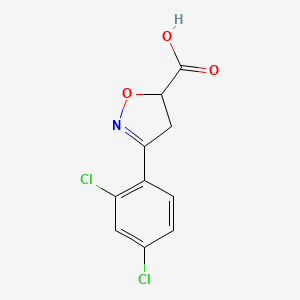
![4-[(4-methylphenyl)methyl]-1-{[(2-methylphenyl)methyl]sulfanyl}-5-oxo-N-(propan-2-yl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2902479.png)
![2-[6-chloro-3-(4-fluorobenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2902480.png)
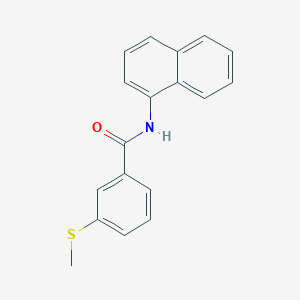
![N-{3-[1-acetyl-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide](/img/structure/B2902483.png)
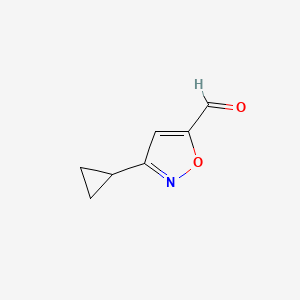
![8-(2,4-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2902485.png)
![3-(1H-benzimidazol-2-yl)-7-hydroxy-8-[(3-methyl-1-piperidinyl)methyl]-2H-chromen-2-one](/img/structure/B2902486.png)
